Validated Structural Identity via 2D NMR and X-ray Diffraction
The structure of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, along with other newly synthesized class members, was rigorously confirmed using advanced analytical techniques including 1H-13C and 1H-15N HSQC and HMBC NMR, and single crystal X-ray diffraction analysis. This dual validation method provides unambiguous proof of regiochemistry and Z-stereochemistry [1]. This level of structural verification is essential for procurement, as it directly underpins the reliability of structure-activity relationships in subsequent research. The broader class-level synthesis reported moderate to high yields (42–85% in the subsequent bromination step), making structural fidelity a critical quality parameter [1].
| Evidence Dimension | Structure Confirmation Method |
|---|---|
| Target Compound Data | Confirmed by 1H/13C-NMR, IR, HRMS, 2D NMR (1H–13C, 1H–15N HSQC, 1H–13C, 1H–15N HMBC), and single crystal X-ray diffraction. |
| Comparator Or Baseline | For other in-class compounds, structural confirmation may be limited to 1D NMR and MS (standard vendor analysis). |
| Quantified Difference | Unambiguous 3D structural and stereochemical proof vs. potential ambiguity from standard 1D techniques. |
| Conditions | Analytical chemistry characterization |
Why This Matters
Procurement decisions for research-grade intermediates require verified structural data; the 2D NMR and XRD validation status reduces the risk of batch-to-batch variability and misassignment, which is a common issue with lesser-characterized analogs.
- [1] Pakholka, N. A.; Dotsenko, V. V.; Churakov, A. V.; Krivokolysko, S. G. Synthesis, Structure, and Bromination of 3-(Arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles. Russian Journal of General Chemistry 2025, 95 (5), 1210-1224. DOI: 10.1134/S1070363225601498. View Source
